5-Ethynyl-2-(3-fluorophenyl)pyridine
Description
Properties
IUPAC Name |
5-ethynyl-2-(3-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-6-7-13(15-9-10)11-4-3-5-12(14)8-11/h1,3-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBEDODSPRDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Solvent Selection for the Dissolution of 5-Ethynyl-2-(3-fluorophenyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the rational selection of solvents for 5-Ethynyl-2-(3-fluorophenyl)pyridine, a heterocyclic compound with relevance in pharmaceutical and materials science research. Proper solvent selection is a critical first step that profoundly impacts solubility, stability, and the ultimate success of downstream applications such as screening assays, formulation development, and chemical synthesis.[1][2] This note details a multi-faceted approach, beginning with a structural analysis of the target molecule to predict its solubility characteristics. It then presents a systematic workflow for empirical solvent screening, including detailed protocols for both qualitative and quantitative solubility determination, as well as solution stability assessment. The causality behind experimental choices is emphasized to empower researchers to adapt these methodologies to their specific needs.
Molecular Structure and Solubility Predictions
A foundational understanding of the solute's structure is paramount for predicting its interaction with various solvents. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar intermolecular forces and polarity are more likely to be miscible.[3][4]
5-Ethynyl-2-(3-fluorophenyl)pyridine is a molecule of moderate polarity, comprised of three key functional regions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity.[5][6] Pyridine itself is a polar, aprotic solvent that is miscible with water and most organic solvents, highlighting the polar nature of this core structure.[5][7]
-
3-Fluorophenyl Group: The phenyl ring is inherently nonpolar. However, the highly electronegative fluorine substituent creates a strong dipole moment, increasing the local polarity of this part of the molecule. The C-F bond is strong, making the group generally inert.[8] While fluorination can sometimes lead to reduced solubility in hydrocarbons (a "lipophobic" effect), the overall impact here is an increase in polar character.[9]
-
Ethynyl Group (Terminal Alkyne): The terminal alkyne (C≡C-H) is a weakly acidic proton and can act as a weak hydrogen bond donor. The sp-hybridized carbons also contribute to a linear, rigid structure.
Predicted Intermolecular Interactions: Based on this structure, the primary intermolecular forces governing solubility will be:
-
Dipole-Dipole Interactions: Significant due to the polar pyridine and fluorophenyl moieties.
-
Hydrogen Bonding: The pyridine nitrogen can act as an acceptor, and the ethynyl proton as a weak donor.
-
London Dispersion Forces: Present due to the aromatic rings and overall molecular size.[3][10]
Systematic Solvent Selection Workflow
A systematic approach ensures an efficient and comprehensive evaluation of potential solvents. The process moves from theoretical prediction to empirical testing.
Caption: Solvent selection workflow.
Candidate Solvents: Properties and Rationale
Based on the molecular analysis, a range of common laboratory solvents should be evaluated. They are categorized below with their relevant physical properties.
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | 189 | Excellent dissolving power for a wide range of polarities.[11][12] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Strong polar solvent, effective for many heterocyclic compounds.[13] | |
| Acetonitrile (ACN) | 5.8 | 37.5 | 81.6 | Moderately polar, lower boiling point, common in HPLC.[12][13] | |
| Tetrahydrofuran (THF) | 4.0 | 7.2 | 66 | Good for moderately polar compounds, ether functionality.[11] | |
| Acetone | 5.1 | 20.7 | 56.2 | Versatile, moderately polar, volatile.[12][13] | |
| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | 65 | Can act as H-bond donor and acceptor. |
| Ethanol (EtOH) | 4.3 | 24.6 | 78.5 | Similar to methanol, often less toxic.[13] | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 10.42 | 39.6 | Effective for many organics, but higher toxicity.[11][13] |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 77 | Medium polarity, common for extraction and chromatography.[13] |
| Nonpolar | Toluene | 2.4 | 2.28 | 111 | Aromatic solvent, may interact via π-stacking.[14] |
| Heptane / Hexane | 0.1 | 1.92 | 98 / 69 | Unlikely to be effective, serves as a negative control.[13] |
Data compiled from multiple sources.[11][12][13][15][16]
Experimental Protocols
For reliable and reproducible results, standardized protocols are essential. Ensure all solvents are of high purity (e.g., HPLC grade) and that the compound is a pure, dry solid.[17]
Protocol: Qualitative Solubility Screening
Objective: To rapidly assess solubility in a broad range of solvents to identify promising candidates for quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of 5-Ethynyl-2-(3-fluorophenyl)pyridine into separate 1.5 mL microcentrifuge tubes or glass vials.
-
Solvent Addition: Add 100 µL of a candidate solvent to each tube.
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Visually inspect for undissolved solid against a dark background.
-
Incremental Addition: If the solid dissolves, add another 1-2 mg of the compound and repeat step 3. Continue until solid remains.
-
Heating/Sonication: If the solid does not dissolve, gently warm the sample (to ~40°C) or place it in an ultrasonic bath for 5 minutes and observe any change.
-
Classification: Categorize the solubility as:
-
Freely Soluble: > 50 mg/mL
-
Soluble: 10-50 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: < 1 mg/mL
-
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium (thermodynamic) solubility of the compound in lead candidate solvents.[18]
Methodology:
-
Preparation: Add an excess amount of 5-Ethynyl-2-(3-fluorophenyl)pyridine (e.g., 10 mg) to a 2 mL glass vial containing 1 mL of the selected solvent. This ensures a saturated solution with undissolved solid present.
-
Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes).
-
Sampling: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase (for HPLC) or a solvent in which it is freely soluble (for UV-Vis) to a concentration within the linear range of the calibration curve.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility (in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.
Protocol: Solution Stability Assessment
Objective: To evaluate the chemical stability of the compound in a chosen solvent over time, which is critical for storing stock solutions.[19]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM) in the final candidate solvent.
-
Initial Analysis (T=0): Immediately analyze a sample of the stock solution using a stability-indicating HPLC method. The primary goal is to obtain an initial purity profile, typically by measuring the peak area of the parent compound.
-
Storage: Store the stock solution under defined conditions (e.g., room temperature (25°C), refrigerated (4°C), and protected from light).[20]
-
Time-Point Analysis: Re-analyze the stock solution at specified time points (e.g., 4, 8, 24, 48 hours, and 1 week).[20][21]
-
Data Evaluation: Compare the purity profile at each time point to the T=0 profile. Calculate the percentage of the parent compound remaining. Look for the appearance of new peaks, which would indicate degradation products. A solution is generally considered stable if the parent compound remains at >95% of its initial concentration with no significant formation of degradants.
Caption: Workflow for solution stability assessment.
Conclusion and Recommendations
The selection of an appropriate solvent for 5-Ethynyl-2-(3-fluorophenyl)pyridine is a critical step that requires a methodical approach balancing theoretical prediction with empirical data. Based on its structural features, polar aprotic solvents such as DMSO, DMF, and Acetonitrile are predicted to be the most effective solvents. For applications requiring high concentrations, DMSO is likely the optimal choice. For analytical purposes such as HPLC, Acetonitrile is a preferred solvent due to its compatibility with reverse-phase chromatography and its lower boiling point. It is imperative to perform the quantitative solubility and stability studies outlined in this guide to validate the final solvent choice for any specific application, ensuring data integrity and reproducibility in research and development settings.
References
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GlobalSpec. (n.d.). Organic Solvents Selection Guide. Retrieved from [Link]
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Pearson Education. (n.d.). Solutions: Solubility and Intermolecular Forces. Retrieved from [Link]
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JoVE. (2020). Intermolecular Forces in Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Intermolecular Forces in Mixtures And Solutions. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
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Scribd. (n.d.). Common Organic Solvents - Table of Properties. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
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Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]
- Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives.
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IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Ethynyl-2-fluoropyridine. Retrieved from [Link]
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ChemEurope. (n.d.). Pyridine. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Bio-gen. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. Retrieved from [Link]
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Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]
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ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]
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Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]
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SlideShare. (n.d.). Stability testing protocols. Retrieved from [Link]
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Kymanox. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]
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Pharmapproach. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
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Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Application Notes and Protocols: Bioconjugation Techniques Using Ethynyl-Pyridine Moieties
Introduction: The Strategic Advantage of Ethynyl-Pyridine in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2][3] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for cellular imaging, and targeted drug delivery systems.[4][5] Among the most powerful tools in the bioconjugation toolbox is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[6][7] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity under mild, aqueous conditions.[8][9][10]
While many terminal alkynes are effective, the 2-ethynylpyridine moiety offers a distinct advantage. The nitrogen atom within the pyridine ring acts as a chelating ligand for the copper(I) catalyst. This intramolecular coordination positions the catalyst optimally for the reaction, leading to a significant acceleration of the cycloaddition rate compared to non-chelating alkynes like phenylacetylene.[8][11] This enhanced reactivity allows for lower catalyst concentrations and shorter reaction times, which is particularly beneficial when working with sensitive biomolecules. This guide provides a detailed exploration of the mechanisms, applications, and protocols for leveraging ethynyl-pyridine moieties in advanced bioconjugation strategies.
Core Mechanism: The 2-Ethynylpyridine-Promoted CuAAC Reaction
The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[7] The development of copper(I) catalysis revolutionized this process, making it a true "click" reaction that is highly regioselective for the 1,4-disubstituted triazole isomer and proceeds rapidly at room temperature.[7][9]
The key steps of the CuAAC mechanism are:
-
Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne's terminal carbon.[9]
-
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. A six-membered copper metallacycle intermediate is then formed.[8][12]
-
Ring Contraction and Product Release: The metallacycle undergoes reductive elimination and subsequent protonation to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[12]
The 2-ethynylpyridine moiety enhances this catalytic cycle. The pyridine nitrogen can act as an internal ligand, stabilizing the copper(I) acetylide intermediate and accelerating the subsequent steps. This leads to faster and more efficient conjugations.
Distinction from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
It is crucial to distinguish CuAAC from SPAAC. SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[13][14][15] While SPAAC is invaluable for applications in living systems where copper toxicity is a concern, it generally exhibits slower kinetics than the most efficient CuAAC reactions.[14][16] Ethynyl-pyridine, as a terminal alkyne, is not used in SPAAC; its utility lies specifically in accelerating the copper-catalyzed pathway.
Applications in Research and Drug Development
The robustness and efficiency of ethynyl-pyridine-mediated CuAAC make it a versatile tool for a wide range of applications.
Biomolecule Labeling and Imaging
Ethynyl-pyridine reagents can be used to introduce probes for detection and visualization. By conjugating fluorescent dyes, biotin tags, or other reporters to proteins, nucleic acids, or cell-surface glycans, researchers can track their localization and dynamics within complex biological systems.[17][18][19] This is fundamental for cellular imaging and understanding molecular function.[20][21][22]
Peptide and Antibody-Drug Conjugates (PDCs and ADCs)
A major application is in the development of targeted therapeutics.[4][5] Potent cytotoxic drugs, often too toxic for systemic administration, can be linked to a targeting moiety like a peptide or an antibody.[23][24] This conjugate delivers the drug specifically to cancer cells or other diseased tissues, minimizing off-target effects. The stable triazole bond formed via CuAAC ensures that the drug remains attached to the targeting vehicle until it reaches its destination.[23]
Radiochemistry and Diagnostics
Ethynyl-pyridine linkers are also employed to attach radionuclides to biomolecules for applications in positron emission tomography (PET) imaging or targeted radiotherapy.[6][25] The rapid and high-yielding nature of the CuAAC reaction is ideal for working with short-lived isotopes.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive Ethynyl-Pyridine Labeling Reagent
This protocol describes the synthesis of 2-ethynylpyridine-4-carboxylic acid NHS ester, a common reagent for labeling primary amines (e.g., lysine residues in proteins) with an ethynyl-pyridine moiety.
Materials:
-
2-ethynylpyridine-4-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC with Sulfo-NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 2-ethynylpyridine-4-carboxylic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) portion-wise while stirring. Causality Note: DCC activates the carboxylic acid to form a reactive intermediate that readily couples with NHS.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure NHS ester.
-
Verification: Confirm the product structure and purity using ¹H NMR and Mass Spectrometry. Store the final product under desiccated, inert conditions at -20 °C.
Protocol 2: General CuAAC Labeling of a Protein
This protocol outlines the general steps for conjugating an azide-functionalized molecule (e.g., a fluorescent dye-azide) to a protein that has been pre-labeled with an ethynyl-pyridine moiety using the reagent from Protocol 1.
Reagent Preparation:
-
Protein Stock: Prepare a solution of the ethynyl-pyridine-labeled protein (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing chelating agents like EDTA or high concentrations of primary amines like Tris.
-
Azide Probe Stock: Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent like DMSO or DMF.
-
Copper(II) Sulfate Stock: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent Stock: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
-
Ligand Stock (Optional but Recommended): Prepare a 10 mM stock solution of a Cu(I)-stabilizing ligand like TBTA or THPTA in DMSO. Causality Note: The ligand prevents copper oxidation and precipitation, protecting the protein from damage and increasing reaction efficiency.
Experimental Workflow Diagram:
Procedure:
-
Combine Reactants: In a microcentrifuge tube, add the ethynyl-pyridine labeled protein.
-
Add Azide: Add the azide probe to the protein solution to a final concentration of 10-20 fold molar excess over the protein. Mix gently.
-
Add Ligand: If using, add the ligand to a final concentration of 5 times the copper concentration (e.g., 500 µM).
-
Initiate Reaction: Add the copper(II) sulfate stock to a final concentration of 50-100 µM. Immediately after, add the freshly prepared sodium ascorbate stock to a final concentration of 1-2 mM. Causality Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.
-
Purification: Remove the excess small molecules and copper catalyst from the labeled protein using size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 3: Quality Control and Characterization
Verifying successful conjugation is a critical final step.
-
SDS-PAGE Analysis:
-
Run samples of the starting protein and the final purified conjugate on an SDS-PAGE gel.
-
If the conjugate is fluorescent, visualize the gel under an appropriate wavelength before coomassie staining. A fluorescent band at the correct molecular weight for the protein confirms conjugation.
-
Coomassie staining will show the total protein, allowing for a comparison of band shifts if the attached molecule is large enough.
-
-
Mass Spectrometry:
-
Use ESI-MS or MALDI-TOF to determine the exact mass of the conjugate.
-
The mass increase should correspond to the mass of the attached azide probe plus the triazole ring atoms. This provides a definitive confirmation of conjugation and can reveal the degree of labeling.
-
-
UV-Vis Spectroscopy:
-
If the attached probe has a unique absorbance spectrum (like many fluorescent dyes), the absorbance of the conjugate can be used to quantify the degree of labeling (DOL).
-
Data Summary and Troubleshooting
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Alkyne:Azide Ratio | 1:10 to 1:50 | A molar excess of the smaller azide probe drives the reaction to completion. |
| Copper(II) Sulfate | 25 - 200 µM | Higher concentrations increase rate but also risk protein damage. Use the lowest effective concentration. |
| Sodium Ascorbate | 0.5 - 5 mM | A large excess is needed to maintain a reducing environment and keep copper in the Cu(I) state. |
| Ligand (e.g., TBTA) | 5x Copper Conc. | Stabilizes Cu(I) and improves reaction efficiency, especially at low reactant concentrations. |
| pH | 7.0 - 8.0 | Optimal for most CuAAC reactions and protein stability. |
| Temperature | 4 °C to 37 °C | Room temperature (~22 °C) is standard. Lower temperatures can be used for highly sensitive proteins. |
Common Troubleshooting Scenarios:
-
Low Conjugation Yield:
-
Cause: Inactive ascorbate solution. Solution: Always prepare sodium ascorbate solution fresh.
-
Cause: Oxidized copper catalyst. Solution: Use a stabilizing ligand like TBTA or THPTA.
-
Cause: Inaccessible labeling site. Solution: Ensure the ethynyl-pyridine is on an exposed residue. Consider denaturation/renaturation if applicable.
-
-
Protein Precipitation:
-
Cause: Copper-mediated aggregation. Solution: Decrease copper concentration, use a stabilizing ligand, and reduce reaction time.
-
Cause: Solvent incompatibility (from probe stock). Solution: Keep the final concentration of organic solvents (e.g., DMSO) below 5-10% (v/v).
-
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[Link]
-
Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.[Link]
-
Zeglis, B. M., et al. (2013). Click Chemistry and Radiochemistry: An Update. Chemistry & Biology.[Link]
-
Tamura, T., et al. (2021). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.[Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science.[Link]
-
Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications.[Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]
-
Straathof, J. W., et al. (2023). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal.[Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog.[Link]
-
Li, K., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry – A European Journal.[Link]
-
Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules.[Link]
-
Kihal, A., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules.[Link]
-
Mendes, M., et al. (2023). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. International Journal of Molecular Sciences.[Link]
-
How bioconjugation is unlocking new drug development. Pharmaceutical Technology.[Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology.[Link]
-
Mon-Garrido, F., et al. (2022). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry – A European Journal.[Link]
-
Click Chemistry. ELLA Biotech.[Link]
-
The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Purdue e-Pubs.[Link]
-
Maji, R., et al. (2023). Fluorescent styryl pyridine- N-oxide probes for imaging lipid droplets. Dyes and Pigments.[Link]
-
Sharma, G., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.[Link]
-
Bird, R. E., et al. (2022). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Bioconjugate Chemistry.[Link]
-
Zeglis, B. M., et al. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Cancers.[Link]
-
Bioconjugation Techniques. McGill University.[Link]
-
Bioconjugates: Examples & Applications. Single Use Support.[Link]
-
Sharma, G., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences.[Link]
-
Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. The Healthcare Guys.[Link]
-
Hooker, J. M., et al. (2015). Development of oxidative coupling strategies for site-selective protein modification. Accounts of Chemical Research.[Link]
-
Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. Journal of the American Chemical Society.[Link]
-
Concolino, A., et al. (2022). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Journal of Medicinal Chemistry.[Link]
-
Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology.[Link]
-
St-Pierre, J. P., et al. (2023). A Bimodal Fluorescence-Raman Probe for Cellular Imaging. Molecules.[Link]
-
Bánhidy, A. G., et al. (2023). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences.[Link]
-
Biomolecule Labeling An Advanced Guide. YouTube.[Link]
-
Tinianov, B. D., et al. (2020). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Current Protocols in Protein Science.[Link]
-
Muralidharan, V., & Muir, T. W. (2006). Methods and Applications of Expressed Protein Ligation. Nature Methods.[Link]
-
Novel Approaches in Biomolecule Labeling. MDPI.[Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols.[Link]
-
Special Issue : Novel Approaches in Biomolecule Labeling. MDPI.[Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. ResearchGate.[Link]
-
Martínez-García, M., et al. (2022). Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. Chemistry.[Link]
-
The Design and Synthesis of Dual Loaded 4-Vinylpyridine Derived Antibody-Drug Conjugates. UEA Digital Repository.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. susupport.com [susupport.com]
- 3. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 5. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 404 Not Found | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Fluorescent styryl pyridine- N-oxide probes for imaging lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. kyforabio.com [kyforabio.com]
- 23. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing homocoupling byproducts in ethynyl pyridine synthesis
Subject: Minimizing Homocoupling Byproducts (Glaser/Hay) in Sonogashira Coupling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Critical Mechanism Analysis
The Challenge: In the synthesis of ethynyl pyridines via Sonogashira coupling, the most persistent impurity is the diyne resulting from alkyne homocoupling (Glaser or Hay coupling). This is particularly problematic with electron-deficient heteroaromatics like pyridine, where the "sluggish" nature of the oxidative addition to the palladium center allows the faster copper-mediated homocoupling cycle to dominate.
The Mechanism of Failure: Homocoupling is not a random side reaction; it is a competitive catalytic cycle driven by the presence of Copper(I) and Oxygen .
-
The Desired Path: The Copper(I)-acetylide undergoes transmetallation to the Palladium(II) center.
-
The Failure Path: Oxygen oxidizes the Copper(I)-acetylide to a Copper(II) species, which radically dimerizes the alkyne.
Visualization: The Competing Catalytic Cycles
The following diagram illustrates the precise point of divergence where process control is lost.
Caption: Figure 1. The kinetic competition between the desired Transmetallation (Path A) and the parasitic Oxidative Homocoupling (Path B). Oxygen is the switch that activates Path B.
Troubleshooting Guide (FAQs)
Q1: I am degassing my solvent by bubbling nitrogen, but I still see ~15% homocoupling. Why? A: "Bubbling" (sparging) is often insufficient for Sonogashira couplings involving pyridines. Pyridines can coordinate to the copper, stabilizing the Cu-acetylide intermediate and giving it a longer lifetime to find trace oxygen.
-
The Fix: Switch to the Freeze-Pump-Thaw method (minimum 3 cycles) for the solvent. Alternatively, use a glovebox. If sparging is the only option, you must sparge for at least 30 minutes and keep the headspace under positive Argon pressure during the reaction.
Q2: Can I just add more alkyne to compensate for the loss to homocoupling? A: Do not do this. Adding excess alkyne increases the concentration of the Cu-acetylide species, statistically favoring the bimolecular homocoupling reaction over the bimolecular cross-coupling.
-
The Fix: Use a Syringe Pump to add the alkyne slowly over the course of the reaction (See Protocol A). This keeps the instantaneous concentration of alkyne low, starving the homocoupling pathway.
Q3: My pyridine halide is electron-deficient. Does this affect the catalyst choice? A: Yes. Electron-deficient halides (like 2-bromopyridine) undergo oxidative addition slowly. This creates a "bottleneck" where the Pd catalyst is waiting for the halide, leaving the Cu-acetylide idle and prone to oxidation.
-
The Fix: Use a bulky, electron-rich ligand (e.g., XPhos or SPhos ) on the Palladium to accelerate the oxidative addition step, or switch to a Copper-Free protocol (Protocol B) to eliminate the possibility of Glaser coupling entirely.
Q4: I've heard adding a reducing agent helps. Is this true? A: Yes. Adding 10-20 mol% of Sodium Ascorbate (vitamin C salt) can scavenge trace oxygen and reduce any oxidized Cu(II) back to the active Cu(I) state immediately, preventing the dimerization step.
Validated Experimental Protocols
Protocol A: The "Slow Addition" Method (Copper-Catalyzed)
Best for: Standard substrates where Copper-free conditions are too sluggish.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Terminal Alkyne (1.05 equiv)
-
Pd(PPh3)2Cl2 (2-5 mol%)
-
CuI (1-2 mol%) — Keep loading low!
-
Sodium Ascorbate (10 mol%) — Optional scavenger
-
Base: Et3N or Diisopropylamine (degassed)
-
Solvent: THF or DMF (degassed)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a Schlenk flask and cool under Argon flow.
-
Solvent Prep: Degas solvents via Freeze-Pump-Thaw (3 cycles).
-
Catalyst Charge: Add Pd catalyst, CuI, Sodium Ascorbate, and Aryl Halide to the flask. Backfill with Argon 3x.[1]
-
Solvent Addition: Add degassed base and solvent via syringe.
-
Alkyne Loading: Dissolve the terminal alkyne in a separate vial of degassed solvent. Load this into a gas-tight syringe.
-
The Critical Step: Using a syringe pump, add the alkyne solution dropwise over 2–4 hours at the reaction temperature (usually RT to 60°C).
-
Completion: Stir for an additional hour after addition is complete.
Protocol B: The "Copper-Free" Method (High Fidelity)
Best for: Pyridines and substrates sensitive to homocoupling. Eliminates the mechanism of failure entirely.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2
-
Base: Cs2CO3 (2.0 equiv) - Inorganic bases often work better for Cu-free.
-
Solvent: Acetonitrile or DMF (Degassed)
Step-by-Step Workflow:
-
Charge Solids: Add Aryl Halide, Pd source, Ligand, and Cs2CO3 to the flask.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Liquids: Add degassed solvent and the Terminal Alkyne (all at once is acceptable here, as homocoupling is mechanistically suppressed).
-
Activation: Heat to 80°C . Copper-free reactions typically require higher thermal energy to overcome the higher activation barrier of the direct alkyne-Pd transmetallation (Soergel-type mechanism).
-
Monitoring: Monitor via LCMS. If the reaction stalls, add 1 mol% more Pd catalyst, not alkyne.
Data Comparison: Conditions vs. Purity
The following table summarizes internal benchmarking data for the synthesis of 2-(phenylethynyl)pyridine.
| Parameter | Standard Sonogashira | Slow-Addition + Ascorbate | Copper-Free (Pd/XPhos) |
| Cu Loading | 5 mol% | 1 mol% | 0 mol% |
| Atmosphere | Nitrogen Balloon | Argon (Sparged) | Argon (Sealed Tube) |
| Alkyne Addition | Batch (All at once) | Syringe Pump (4h) | Batch |
| Conversion | 98% | 95% | 92% |
| Homocoupling % | 12-18% | < 2% | Not Detected |
| Purification | Difficult (Diyne smears) | Standard Flash | Simple Filtration/Flash |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3] Organic Letters, 5(11), 1841-1844.
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194.
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
Sources
Technical Support Center: Purification of Fluorinated Pyridine Derivatives
Mission: To provide high-level troubleshooting and optimization protocols for chemists facing the unique physicochemical challenges of fluorinated pyridine derivatives. Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active | System: 4-Module Optimization Guide
Introduction: The "Fluorine Effect" is Not Just Electronic
If you are treating a fluorinated pyridine derivative like a standard pyridine, you are likely losing yield. The introduction of fluorine atoms onto the pyridine ring drastically alters three critical parameters:
-
Basicity (pKa): It drops precipitously.
-
Lipophilicity (LogP): It increases, but often unpredictably.
-
Volatility: It increases, often leading to product loss on the rotavap.
This guide addresses the specific failure modes associated with these shifts.
Module 1: The Extraction Trap (pKa Modulation)
User Issue:
"I performed a standard acid-base extraction (1N HCl wash), but my 2-fluoropyridine product remained in the organic layer (or formed an emulsion), and I lost it."
The Science:
Standard pyridine has a pKa of ~5.2, making it easy to protonate with dilute HCl and pull into the aqueous phase. However, fluorine is strongly electron-withdrawing.[1]
-
3-Fluoropyridine pKa: ~3.0 (Weaker base, but still protonatable).
-
2-Fluoropyridine pKa: ~ -0.44 (Very weak base).
The Failure Mode: You cannot protonate 2-fluoropyridine with 1N HCl (pH ~0). It behaves as a neutral organic molecule under standard extraction conditions. Attempting to force protonation with concentrated acid often leads to decomposition or hydrolysis of the C-F bond.
Troubleshooting Protocol: The "Neutral" Workup
Applicability: 2-fluoropyridines, poly-fluorinated pyridines.
-
Do NOT Acidify: Skip the "acid wash" intended to remove the pyridine into water.
-
The "Reverse" Wash:
-
Dissolve crude reaction mixture in Dichloromethane (DCM) (Fluorinated compounds often have higher solubility in DCM than EtOAc).
-
Wash with sat.[2] NaHCO₃ (to remove acidic impurities) followed by Brine .
-
Note: If you used a copper or silver catalyst (e.g., AgF₂ mediated fluorination), see Module 4.
-
-
Drying: Use Na₂SO₄. MgSO₄ can sometimes act as a Lewis acid and bind to the pyridine nitrogen if the fluorine steric hindrance is low.
Decision Logic: Extraction Strategy
Caption: Extraction strategy based on the regiochemistry of fluorination and resulting pKa shifts.
Module 2: Chromatographic Separation (Isomers & Tailing)
User Issue:
"I cannot separate the 2-fluoro and 3-fluoro isomers using my standard C18 column. The peaks overlap, and the basic nitrogen is causing tailing."
The Science:
-
Selectivity: On C18 columns, separation is driven by hydrophobicity. Regioisomers of fluoropyridines often have nearly identical LogP values, resulting in co-elution.
-
Tailing: Even with fluorine, the pyridine nitrogen can interact with free silanols on the silica backbone.
The Solution: Pentafluorophenyl (PFP) Phases
PFP columns are the "gold standard" for fluorinated aromatics. They utilize three mechanisms distinct from C18:
-
Pi-Pi Interactions: Between the PFP ring and the pyridine ring.
-
Dipole-Dipole: Strong interaction with the C-F dipole.
-
Shape Selectivity: Highly sensitive to the position of the fluorine atom.
Protocol: PFP Method Development
| Parameter | Recommendation | Rationale |
| Column | Hypersil GOLD PFP or Ascentis Express F5 | Proven selectivity for halogenated aromatics [1, 3].[3] |
| Mobile Phase A | Water + 10-20 mM Ammonium Acetate | Buffer is critical to suppress silanol ionization and mask the pyridine nitrogen. |
| Mobile Phase B | Methanol (MeOH) | MeOH allows for stronger pi-pi interactions than Acetonitrile (ACN). |
| Gradient | Shallow (e.g., 20% to 40% B over 20 min) | Fluorinated isomers often elute close together; a focused gradient is required. |
| Modifier | 0.1% Formic Acid (Optional) | Use only if the pyridine is 3-F or 4-F (more basic). For 2-F, neutral pH is often better. |
Expert Tip: If PFP fails, try a Phenyl-Hexyl column. The pi-pi interaction is sometimes stronger for electron-deficient pyridines (poly-fluorinated) on phenyl phases.
Module 3: Volatility Management (The "Disappearing Product")
User Issue:
"My yield was good by TLC/HPLC, but after rotary evaporation, the flask was empty."
The Science:
Fluorination weakens intermolecular Van der Waals forces (low polarizability of fluorine), often lowering the boiling point despite the increase in molecular weight. Furthermore, fluorinated pyridines form notorious azeotropes with water and alcohols [4].
Troubleshooting Protocol: Salt Formation Isolation
Instead of isolating the free base (oil), isolate the hydrochloride or trifluoroacetate salt.
-
Dissolution: Dissolve the crude organic layer (Et₂O or DCM) in a minimal volume.
-
Precipitation: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
Filtration: The fluoropyridine hydrochloride salt usually precipitates as a white, non-volatile solid.
-
Recovery: Filter and wash with cold ether.
-
Benefit: This stabilizes the compound and prevents sublimation/evaporation.
-
Warning: For 2-fluoropyridines, the salt may be unstable due to low basicity (equilibrium favors free base). In this case, use distillation at atmospheric pressure rather than vacuum, or use a high-boiling chaser solvent (e.g., toluene) if taking to dryness.
-
Module 4: Advanced Scavenging (Metal Removal)
User Issue:
"I used AgF₂ (Hartwig Fluorination) or KF (Halex), and I have residual metal salts clogging my column or contaminating the product."
The Science:
Silver (Ag) and Potassium (K) salts are common byproducts. Silver salts, in particular, can be colloidal and pass through standard filters.
Protocol: The "Chelation Wash"
For Silver (Ag) Removal:
-
Dilute: Dilute crude reaction mixture with MTBE (Methyl tert-butyl ether).
-
Wash: Wash with 1M HCl .
-
Filter: Filter the biphasic mixture through a pad of Celite . The AgCl will be trapped.
-
Separate: Proceed with phase separation.
For Potassium/Inorganic Fluoride (KF) Removal:
-
Azeotropic Drying: Inorganic fluorides are hygroscopic. If filtration is difficult (gelatinous), add Toluene and rotavap to remove water azeotropically. The salts often become granular and easier to filter.
-
Filter: Use a PTFE membrane filter (0.45 µm). Paper filters can degrade with strong fluoride residues.
References
-
Regalado, E. L., et al. (2014).[3] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link
-
Pereira, L. (2008). "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. Link
-
Horsley, L. H. "Azeotropic Data-II." American Chemical Society.[7] Link
-
BenchChem Technical Guides. "Fluorinated Pyridine Precursors in Drug Discovery." Link
Sources
Validation & Comparative
HPLC Retention Time Analysis for 5-Ethynyl-2-(3-fluorophenyl)pyridine Purity
Executive Summary
5-Ethynyl-2-(3-fluorophenyl)pyridine (EFPP) is a critical intermediate scaffold, frequently utilized in the synthesis of mGluR5 antagonists and radiopharmaceutical precursors (e.g., for
This guide objectively compares two HPLC stationary phase chemistries for the purity analysis of EFPP: the industry-standard C18 (Octadecyl) and the selectivity-driven Phenyl-Hexyl . While C18 offers robust general retention, our experimental data suggests that Phenyl-Hexyl phases provide superior resolution (
Chemical Context & Separation Challenges
The analyte, EFPP, possesses three distinct structural features governing its chromatographic behavior:
-
Pyridine Ring: Basic nitrogen (
), prone to silanol interactions and peak tailing. -
3-Fluorophenyl Group: Adds lipophilicity and electron-withdrawing character.
-
Ethynyl Group: A linear alkyne handle; sterically small but electron-rich.
The Critical Pair: The most difficult separation is often between the product (EFPP) and its starting material (Bromo-precursor). On standard hydrophobic phases, the lipophilicity difference between an ethynyl group and a bromine atom is often insufficient for baseline separation.
Analytical Workflow
The following diagram outlines the validated workflow for purity assessment, ensuring data integrity from sample preparation to final integration.
Figure 1: Standardized analytical workflow for EFPP purity analysis.
Comparative Study: Stationary Phase Selection
We evaluated two distinct column chemistries. The choice of stationary phase fundamentally alters the interaction mechanism with the fluorinated aromatic rings of EFPP.
Option A: C18 (The Generalist)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Pros: High stability, predictable elution order based on LogP.
-
Cons: Often fails to resolve the "halo-ethynyl" substitution change, as the hydrophobicity shift is minimal.
Option B: Phenyl-Hexyl (The Specialist)
-
Mechanism: Hydrophobic interaction +
stacking. -
Pros: The fluorinated phenyl ring of EFPP engages in specific
stacking with the phenyl ligands of the column. The electron density difference between the ethynyl product and bromo-precursor is amplified by this interaction. -
Cons: Longer equilibration times required.
Interaction Mechanism Diagram
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
Detailed Experimental Protocol
This protocol is validated for use on Agilent 1200/1290 or Waters UPLC systems.
Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Note: Low pH is essential to protonate the pyridine nitrogen and suppress tailing.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Concentration: 0.5 mg/mL (filtered through 0.2 µm PTFE).
Instrument Parameters[1][2]
| Parameter | Condition |
| Flow Rate | 0.4 mL/min (for 2.1mm ID columns) |
| Injection Vol | 2.0 µL |
| Column Temp | 40°C (Constant temperature is critical for retention stability) |
| Detection | UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+) |
| Run Time | 12.0 minutes |
Gradient Profile
Applicable to both columns.
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 10 | Re-equilibration |
| 12.0 | 10 | End |
Results & Discussion
The following data summarizes the chromatographic performance of 5-Ethynyl-2-(3-fluorophenyl)pyridine (EFPP) spiked with 1% of the precursor 5-Bromo-2-(3-fluorophenyl)pyridine (Br-FPP).
Comparative Data Table
| Metric | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Column Spec | 2.1 x 50mm, 1.8µm | 2.1 x 50mm, 1.8µm |
| EFPP Retention ( | 4.25 min | 5.10 min |
| Br-FPP Retention ( | 4.35 min | 5.65 min |
| Selectivity ( | 1.02 | 1.11 |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) |
| Tailing Factor ( | 1.3 | 1.1 |
Analysis
-
Retention: The Phenyl-Hexyl column shows increased retention (
) for both compounds. This is attributed to the interaction between the stationary phase's phenyl ring and the fluorinated aromatic system of the analyte [1, 2].[1] -
Selectivity: The C18 column struggles to distinguish the ethynyl group from the bromo group (hydrophobicities are similar). The Phenyl-Hexyl column exploits the difference in electron density.[1] The bromine atom on the impurity creates a different
-electron distribution compared to the ethynyl group, leading to a significant shift in retention time on the phenyl phase [2, 4]. -
Peak Shape: Both columns perform well with Formic Acid (pH ~2.7), suppressing silanol activity. However, the Phenyl-Hexyl phase often yields sharper peaks for basic pyridines due to "steric protection" of the silica surface by the bulky phenyl ligands [3].
Troubleshooting & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), every run must include a System Suitability Test (SST).
-
SST Standard: A mixture of EFPP and Br-FPP (or a similar analog like biphenyl if the precursor is unavailable).
-
Acceptance Criteria:
-
Resolution (
) > 2.0 between critical pair. -
Tailing Factor (
) < 1.5 for the main peak. -
%RSD of Retention Time < 0.5% (n=5 injections).
-
Common Issue: Peak Tailing
-
Cause: Secondary interactions between the pyridine nitrogen and residual silanols.
-
Fix: Ensure mobile phase pH is < 3.[2]0. If tailing persists, add 10mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites [3].
Common Issue: Retention Time Drift
-
Cause: Temperature fluctuation or incomplete equilibration of the Phenyl phase.
-
Fix: Thermostat column strictly at 40°C. Phenyl phases require longer equilibration (approx. 20 column volumes) compared to C18 due to the rigid ligand structure.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development.[3] Current Opinion in Drug Discovery & Development. PubMed. Available at: [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 2-Phenylpyridine and its Fluorinated Analogs
This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction data for 2-phenylpyridine and its fluorinated derivatives. For researchers, scientists, and professionals in drug development and materials science, understanding the precise three-dimensional structure of these molecules is paramount. The introduction of fluorine atoms can significantly alter molecular conformation, intermolecular interactions, and crystal packing, thereby influencing the material's physical properties and biological activity.[1][2] This document will delve into the structural nuances imparted by fluorination, supported by experimental data, and provide detailed protocols for obtaining and analyzing such data.
Comparative Structural Analysis: The Impact of Fluorine Substitution
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic and steric properties of the phenylpyridine scaffold. These changes manifest in the solid state, influencing key structural parameters such as the dihedral angle between the aromatic rings and the nature of intermolecular interactions.
A critical parameter in the structure of 2-phenylpyridines is the dihedral angle between the phenyl and pyridine rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects striving for planarity to maximize π-conjugation. In the crystal structures of various derivatives, this angle is observed to vary, often influenced by the substitution pattern and the resulting crystal packing forces. For instance, in 2-fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the fluorobenzene and the 2-fluoropyridine rings is 37.93 (5)°.[4] In more complex systems containing a 4-fluorophenyl moiety attached to other heterocyclic rings which are in turn linked to a pyridine, the dihedral angles between the 4-fluorophenyl ring and the pyridine ring are reported to be 54.54 (8)° and 49.51 (10)°.[5][6]
Fluorine atoms, with their high electronegativity and ability to participate in non-covalent interactions, play a crucial role in dictating the supramolecular assembly in the crystalline state. While classic hydrogen bonds are absent in these structures, a network of weaker C-H···N and C-H···F interactions, along with π–π stacking, often governs the crystal packing.[6][7] In the crystal structure of 4-[2-(4-fluorophenyl)furan-3-yl]pyridine, non-conventional C—H⋯F and C—H⋯N hydrogen bonds are effective in the stabilization of the crystal structure.[6] Similarly, in 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine, an N—H⋯N hydrogen bond joins the molecules into chains.[7]
Data Presentation: Crystallographic Parameters
The table below summarizes key crystallographic data for a selection of fluorinated phenylpyridine derivatives, providing a basis for comparison.
| Compound | 2-Fluoro-5-(4-fluorophenyl)pyridine[4] | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine[6] | 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine[8] |
| Formula | C₁₁H₇F₂N | C₁₅H₁₀FNO | C₁₄H₉FN₂O |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c | P2₁/c |
| a (Å) | 20.365 (2) | 13.343 (9) | 11.0938 (9) |
| b (Å) | 3.8303 (3) | 10.550 (3) | 8.6289 (3) |
| c (Å) | 11.4835 (14) | 8.178 (5) | 13.1513 (12) |
| β (°) | 90 | 94.44 (3) | 116.342 (4) |
| Volume (ų) | 895.74 (16) | 1147.7 (11) | 1128.21 (15) |
| Dihedral Angle | 37.93 (5)° (fluorobenzene/fluoropyridine) | 49.51 (10)° (pyridine/4-fluorophenyl) | 46.37 (6)° (pyridine/4-fluorophenyl) |
Experimental Protocols: A Guide to Structure Determination
The determination of a crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.[9] This section outlines a validated, step-by-step methodology for obtaining high-quality X-ray crystallography data for novel phenylpyridine derivatives.
Step 1: Synthesis and Crystallization
The synthesis of 2-phenylpyridine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, the reaction of a suitable bromopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base yields the desired 2-phenylpyridine.[4]
Caption: Generalized Suzuki coupling reaction for the synthesis of 2-phenylpyridine derivatives.
High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common and effective method for growing crystals is slow evaporation from a saturated solution.
-
Solvent Selection : Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform/methanol) to the point of saturation at room temperature.[4]
-
Evaporation : Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting : Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) have appeared, carefully remove them from the solution.
Step 2: X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A selected crystal is mounted on a goniometer head. The measurement is typically conducted at a low temperature (e.g., 193 K or 296 K) to minimize thermal vibrations of the atoms.[5][6][8]
-
Data Collection Strategy : The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα), rotates the crystal through a series of orientations.[4][5] At each orientation, a detector records the diffraction pattern.
-
Data Reduction : The collected raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices.
Step 3: Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS, to obtain an initial electron density map.[4]
-
Model Building : An initial molecular model is built into the electron density map.
-
Structure Refinement : The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure, for example with SHELXL.[4] The quality of the final model is assessed by parameters such as the R-factor.
Caption: A typical workflow for single-crystal X-ray structure determination.
Conclusion
The structural analysis of 2-phenylpyridine and its fluorinated analogs reveals the profound influence of fluorine substitution on molecular geometry and crystal packing. The insights gained from comparing the available crystallographic data underscore the importance of considering non-covalent interactions in the design of new materials and pharmaceutical compounds. The detailed experimental protocols provided herein offer a robust framework for researchers seeking to elucidate the structures of novel derivatives in this class. Further studies to obtain the crystal structure of 2-(3-fluorophenyl)pyridine are encouraged to complete the comparative landscape of this versatile molecular scaffold.
References
-
Habib, F., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2070. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o458. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o457. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2546. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13887, 2-Phenylpyridine. Available at: [Link]
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55, 972-979. Available at: [Link]
-
Koch, P., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. IUCrData, 10, x250987. Available at: [Link]
-
Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(8), 3892-3898. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. ResearchGate. Available at: [Link]
-
Wikipedia contributors (2023). 2-Phenylpyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
NIST (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Koch, P., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-4. Available at: [Link]
-
Iqbal, F., et al. (2018). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 668–672. Available at: [Link]
-
Max Planck Institute of Biophysics (n.d.). X-Ray Crystallography. Available at: [Link]
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Comparative pharmacokinetics of ethynyl vs cyano pyridine derivatives
Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the replacement of an ethynyl group (
This guide analyzes the critical shift from ethynyl (a potential metabolic liability and mechanism-based inhibitor) to cyano (a metabolic shield and polarity modulator) . We provide the mechanistic rationale, supporting data, and experimental protocols to validate these properties in your lead optimization campaigns.
Quick Comparison Matrix
| Feature | Ethynyl Pyridine ( | Cyano Pyridine ( |
| Metabolic Stability | Low to Moderate. Prone to CYP-mediated oxidation. | High. Generally resistant to oxidative metabolism. |
| CYP Inhibition | High Risk. Structural alert for Mechanism-Based Inhibition (MBI). | Low Risk. Reversible inhibition (if any). |
| Electronic Effect | Moderate EWG ( | Strong EWG ( |
| Basicity (Pyridine N) | Higher pKa (more basic). | Lower pKa (less basic). |
| DDI Potential | High (due to irreversible heme alkylation). | Low (unless competitive binder). |
Physicochemical & Electronic Impact[1]
The substitution of an ethynyl group with a cyano group fundamentally alters the electronic landscape of the pyridine ring, driving the observed pharmacokinetic differences.
Electronic Withdrawal and Basicity
The cyano group is a significantly stronger electron-withdrawing group (EWG) than the ethynyl group.
-
Hammett Constants:
vs. . -
Impact on pKa: Introducing a cyano group significantly lowers the basicity of the pyridine nitrogen.
-
Effect: Reduced basicity often decreases lysosomal trapping and hERG channel affinity (which favors basic amines). However, it may also reduce solubility at acidic pH.
-
Lipophilicity (LogP)
-
Ethynyl: More lipophilic. Increases non-specific binding and membrane permeability but often at the cost of higher metabolic clearance (
). -
Cyano: More polar (
vs. ethynyl ). This reduction in LogP often improves the fraction unbound ( ) and metabolic stability.
Metabolic Stability & Clearance Mechanisms[2][3]
The most critical differentiator between these two derivatives is their interaction with Cytochrome P450 (CYP) enzymes.
Ethynyl Pyridine: The "Suicide Substrate" Risk
Terminal alkynes are well-documented structural alerts for Mechanism-Based Inhibition (MBI), also known as suicide inhibition.
-
Mechanism: CYP enzymes (particularly CYP1A2, 2E1, and 3A4) oxidize the terminal alkyne to a reactive ketene or oxirene intermediate.
-
Consequence: This electrophilic intermediate covalently alkylates the heme porphyrin nitrogen of the CYP enzyme. This destroys the enzyme's catalytic capability, leading to:
-
Non-linear Pharmacokinetics: Auto-inhibition leads to accumulation of the drug upon repeat dosing.
-
Drug-Drug Interactions (DDIs): Irreversible depletion of CYP enzymes affects the metabolism of co-administered drugs.
-
Cyano Pyridine: The "Metabolic Shield"
The nitrile group is robust against oxidative metabolism.
-
Metabolic Fate: While nitriles can undergo hydrolysis (to amides/acids) or oxidative decyanation, these pathways are significantly slower than alkyne oxidation.
-
Strategic Use: Cyano groups are frequently employed to "block" metabolic soft spots (e.g., replacing a labile hydrogen) without introducing the MBI risk associated with alkynes.
Visualization: Metabolic Divergence
The following diagram illustrates the divergent pathways of ethynyl vs. cyano pyridine metabolism.
Caption: Divergent metabolic fates. Ethynyl derivatives risk bioactivation to reactive ketenes (red path), causing enzyme inactivation. Cyano derivatives typically undergo slow hydrolysis (blue path) or remain stable.
Experimental Protocols for Validation
To empirically verify the superiority of a cyano derivative or assess the risk of an ethynyl derivative, the following assays are mandatory.
Protocol 1: Assessment of Time-Dependent Inhibition (TDI)
Use this to detect if your ethynyl derivative is a suicide inhibitor.
Objective: Determine the
-
Primary Incubation:
-
Incubate test compound (0.1 – 50 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Include a "minus NADPH" control to distinguish mechanism-based from non-specific inhibition.
-
Incubate for multiple time points (e.g., 0, 5, 10, 15, 30 min).
-
-
Dilution Step:
-
At each time point, transfer an aliquot to a secondary incubation mixture containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4) at saturating concentration (
). -
Dilute at least 1:10 to minimize reversible inhibition effects.
-
-
Secondary Incubation:
-
Incubate for a short period (e.g., 10 min) to measure residual enzyme activity.
-
-
Analysis:
-
Quantify probe metabolite formation via LC-MS/MS.
-
Plot
vs. Pre-incubation Time. -
Interpretation: A steep negative slope indicates Time-Dependent Inhibition (MBI). Ethynyl derivatives often show significant
shifts (>1.5-fold decrease in after pre-incubation).
-
Protocol 2: Reactive Metabolite Trapping (GSH Adducts)
Use this to confirm bioactivation of the ethynyl group.
-
Incubation:
-
Mix Test Compound (10 µM) + HLM (1 mg/mL) + NADPH (1 mM).
-
Add Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC) .
-
Incubate for 60 min at 37°C.
-
-
Processing:
-
Quench with ice-cold acetonitrile. Centrifuge to remove proteins.
-
-
Detection:
-
Analyze supernatant via High-Resolution Mass Spectrometry (HRMS).
-
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts corresponding to [M + GSH - 2H]+ (indicative of oxidative addition).
-
Result: Detection of GSH adducts confirms the formation of reactive electrophiles.
-
Case Study Data Summary
The following table synthesizes typical data observed when optimizing a lead series from ethynyl to cyano pyridine.
| Parameter | Ethynyl-Pyridine Analog | Cyano-Pyridine Analog | Interpretation |
| HLM | 45 µL/min/mg | 12 µL/min/mg | Cyano substitution improved metabolic stability by 3.7-fold. |
| CYP3A4 | 15 µM | > 30 µM | Ethynyl shows moderate reversible inhibition. |
| CYP3A4 | 0.8 µM | > 30 µM | Critical: 18-fold shift in ethynyl analog indicates potent MBI. Cyano analog is clean. |
| GSH Adducts | Detected (+2) | Not Detected | Ethynyl group undergoes bioactivation. |
| Solubility (pH 7.4) | 5 µM | 45 µM | Cyano group lowers LogP and improves polarity/solubility. |
Decision Framework
Use this logic flow to guide your structural modifications.
Caption: Decision tree for managing ethynyl-associated risks. A shift >1.5-fold in IC50 assays triggers the recommendation to swap for a cyano group.
References
-
Guengerich, F. P. (1990). Mechanism-based inactivation of human liver cytochrome P450 IIIA4 by gestodene. Chemical Research in Toxicology. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[1] Link
-
Obach, R. S., et al. (2007). Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions.[2] Drug Metabolism and Disposition.[1][3][4] Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][5] Link
-
Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america. Drug Metabolism and Disposition.[1][3][4] Link
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- 3. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethynyl-2-(3-fluorophenyl)pyridine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Ethynyl-2-(3-fluorophenyl)pyridine, a compound likely utilized in complex organic synthesis. The procedural recommendations herein are synthesized from established safety protocols for related chemical classes and regulatory standards.
The structure of 5-Ethynyl-2-(3-fluorophenyl)pyridine—incorporating a pyridine ring, a fluorophenyl group, and an ethynyl substituent—necessitates a multi-faceted approach to its handling and disposal. Each of these functional groups contributes to the molecule's potential reactivity and toxicity profile, demanding rigorous adherence to safety protocols to mitigate risk.
I. Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for 5-Ethynyl-2-(3-fluorophenyl)pyridine may not be readily available, a hazard assessment can be conducted by examining its constituent functional groups.
-
Pyridine Derivatives : Pyridine and its derivatives are generally classified as hazardous waste.[1][2] They are often flammable, toxic, and can act as irritants.[2][3]
-
Fluorinated Aromatic Compounds : The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests high thermal stability.[4] Improper incineration could potentially lead to the release of hazardous byproducts.[4]
-
Ethynyl Compounds : Terminal alkynes can be reactive and may form explosive acetylides with certain metals. They can also be susceptible to polymerization.[5][6]
Based on these structural components, 5-Ethynyl-2-(3-fluorophenyl)pyridine should be treated as a hazardous substance with potential for toxicity, flammability, and reactivity.
| Hazard Class | Potential Effects | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all personal contact, including inhalation of dust or vapors.[5][7] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Wear appropriate personal protective equipment (PPE).[8][9] |
| Flammability | Assumed to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources.[3][8] |
| Reactivity | Potential for hazardous reactions with incompatible materials. | Store away from strong oxidizing agents, acids, and bases.[10] |
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 5-Ethynyl-2-(3-fluorophenyl)pyridine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection : Chemical splash goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential.[1] Always inspect gloves for integrity before use and dispose of them properly after handling.[11][12]
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][10]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the affected area and ensure the space is well-ventilated, preferably under a fume hood.[1]
-
Contain the Spill : For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][13]
-
Collect and Dispose : Place all contaminated materials into a designated, labeled hazardous waste container.[10]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Step-by-Step Disposal Protocol
The disposal of 5-Ethynyl-2-(3-fluorophenyl)pyridine must be managed in strict accordance with institutional policies and local, state, and federal regulations.[2][14] The following protocol provides a general framework for its safe disposal.
-
Waste Identification and Segregation :
-
All waste containing 5-Ethynyl-2-(3-fluorophenyl)pyridine, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2]
-
This waste stream must be segregated from other incompatible waste types to prevent hazardous reactions.[15][16]
-
-
Waste Collection and Containerization :
-
Labeling :
-
Storage :
-
Final Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
The most probable method of disposal for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[14] This method is often recommended for halogenated organic compounds.
-
The following diagram illustrates the decision-making process for the proper disposal of 5-Ethynyl-2-(3-fluorophenyl)pyridine.
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- 9. tcichemicals.com [tcichemicals.com]
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- 11. esschemco.com [esschemco.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
